(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one
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Overview
Description
(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with a 3-chlorobenzyl and phenylimino substituent, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde, phenyl isothiocyanate, and a suitable amine under specific conditions. One common method includes:
Step 1: Reacting 3-chlorobenzaldehyde with phenyl isothiocyanate in the presence of a base such as triethylamine to form an intermediate.
Step 2: The intermediate is then treated with a primary amine, such as aniline, under reflux conditions to yield the desired thiazolidinone compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiazolidinone derivatives.
Substitution: Substituted thiazolidinone derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example:
Antimicrobial Activity: The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity.
Anticancer Activity: It may induce apoptosis in cancer cells by targeting specific signaling pathways or enzymes involved in cell proliferation.
Comparison with Similar Compounds
Similar Compounds
(Z)-5-(3-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one: Unique due to its specific substituents.
(Z)-5-(4-chlorobenzyl)-2-(phenylimino)thiazolidin-4-one: Similar structure but with a different position of the chlorine atom.
(Z)-5-(3-bromobenzyl)-2-(phenylimino)thiazolidin-4-one: Similar structure but with a bromine substituent instead of chlorine.
Uniqueness
This compound is unique due to its specific 3-chlorobenzyl and phenylimino substituents, which may confer distinct chemical and biological properties compared to other thiazolidinone derivatives.
Properties
IUPAC Name |
5-[(3-chlorophenyl)methyl]-2-phenylimino-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2OS/c17-12-6-4-5-11(9-12)10-14-15(20)19-16(21-14)18-13-7-2-1-3-8-13/h1-9,14H,10H2,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVYFLECCDGWJNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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